molecular formula C22H23ClN4O3S2 B2859307 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1215704-72-5

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No. B2859307
CAS RN: 1215704-72-5
M. Wt: 491.02
InChI Key: NZJMHYSBDJGDRP-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4O3S2 and its molecular weight is 491.02. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Research into the synthesis and chemical characterization of related benzo[b]thiophene and thiazol-2-yl derivatives provides foundational knowledge necessary for the development of new compounds with potential applications in various fields. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the feasibility of cyclization reactions in producing novel thiazole derivatives with high yields, a process that could be relevant for synthesizing the compound of interest (Tang Li-jua, 2015).

Potential in Drug Design and Antimicrobial Activity

Compounds with structural similarities to N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride have been explored for their potential in drug design, particularly as antimicrobial agents. A study on the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates reveals the antimicrobial potential of thiazole and thiophene derivatives, suggesting possible applications for the compound of interest in addressing microbial resistance (YN Spoorthy et al., 2021).

Anticancer Research

The exploration of benzothiazole derivatives as anticancer agents has shown promising results, indicating the potential of related compounds in cancer treatment. A study on the synthesis of new benzothiazole acylhydrazones as anticancer agents highlights the significant antitumor properties of benzothiazole scaffolds, which may extend to the compound , suggesting its potential application in developing new anticancer therapies (Derya Osmaniye et al., 2018).

Luminescence Sensing Properties

Thiophene derivatives have been identified for their unique luminescence sensing properties, which can be applied in chemical sensing technologies. Research into metal complexes containing bis(thiabendazole) moieties demonstrates the high selectivity and sensitivity of these complexes as fluorescent chemosensors for detecting substances like ethylene glycol and metal ions, suggesting potential applications for related compounds in sensing and detection technologies (Yong-Sheng Shi et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2.ClH/c1-3-24(4-2)11-12-25(22-23-17-7-5-6-8-19(17)31-22)21(27)20-14-15-13-16(26(28)29)9-10-18(15)30-20;/h5-10,13-14H,3-4,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJMHYSBDJGDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

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